3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a cyano group, a trifluoromethyl group, and a chloropyridinylthio moiety
Scientific Research Applications
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are known to interact with various targets, depending on their specific structure and the presence of additional functional groups .
Mode of Action
It’s worth noting that the trifluoromethyl group and the pyridine moiety in similar compounds are thought to contribute to their biological activities . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety may play a role in the interaction with its targets .
Biochemical Pathways
Similar compounds have been used in the protection of crops from pests, suggesting that they may affect pathways related to pest metabolism or survival .
Result of Action
Similar compounds have shown significant biological activities in the agrochemical and pharmaceutical industries , suggesting that this compound may also have notable effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with 4-cyano-5-methylisothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinylthio moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridinylthio derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile is unique due to the presence of the isothiazole ring and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3S2/c1-5-7(3-16)9(18-20-5)19-10-8(12)2-6(4-17-10)11(13,14)15/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMZCIHOJVXST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.